One-Pot Synthesis with TMDS Yields 86.8% Isolated Product at Multikilo Scale, Eliminating Hazardous Chloroketone Isolation
The Pfizer-developed one-pot process utilizing tetramethyldisiloxane (TMDS) and aluminum chloride-mediated selective deoxygenation achieves an 86.8% isolated yield of 5-(2-chloroethyl)-6-chlorooxindole at multikilo scale (2.98 kg from a 50 L reactor), while obviating the need for isolation of the potentially hazardous precursor chloroketone 1 . This compares favorably to the prior art two-step process requiring isolation of the chloroketone intermediate, which introduced both safety hazards and additional processing time [1]. The TMDS-based reduction proceeds with high chemoselectivity, producing less than 1% HPLC area of the dehalogenated impurity 5, whereas alternative reducing agents such as chlorodimethylsilane under identical conditions resulted in incomplete conversion with significant amounts of the over-reduced impurity .
| Evidence Dimension | Isolated product yield at multikilo manufacturing scale |
|---|---|
| Target Compound Data | 86.8% isolated yield (2.98 kg product from 50 L reactor) |
| Comparator Or Baseline | Prior art process (isolation of chloroketone intermediate required; specific isolated yield not reported but process described as requiring costly triethylsilane/TFA) |
| Quantified Difference | One-pot process eliminates hazardous intermediate isolation step; <1% dehalogenated impurity by HPLC |
| Conditions | 50 L reactor scale; TMDS (2-3 equiv)/AlCl3 in CH2Cl2 at 10-15°C; Friedel-Crafts acylation of 6-chlorooxindole followed by in situ deoxygenation without chloroketone isolation |
Why This Matters
For procurement managers sourcing intermediates for GMP API manufacturing, the existence of a validated multikilo process with published yield data (86.8%) and defined impurity thresholds (<1% for critical impurities) provides assurance of reliable supply and predictable process economics that generic oxindole suppliers cannot guarantee.
- [1] Lowe, J. A. III; Nagel, A. A. U.S. Patent 4,831,031, 1989. Prior art process using triethylsilane and trifluoroacetic acid for reduction of chloroketone intermediate. View Source
